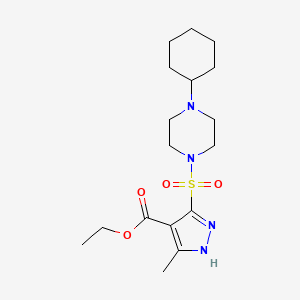

ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a sulfonated 4-cyclohexylpiperazine moiety at the 5-position and an ethyl ester group at the 4-position. The pyrazole core is substituted with a methyl group at position 2. This structure combines a heterocyclic scaffold with a sulfonamide linker, a design common in bioactive molecules targeting neurological or inflammatory pathways .

Properties

IUPAC Name |

ethyl 3-(4-cyclohexylpiperazin-1-yl)sulfonyl-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O4S/c1-3-25-17(22)15-13(2)18-19-16(15)26(23,24)21-11-9-20(10-12-21)14-7-5-4-6-8-14/h14H,3-12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTONUONAPWRETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the formation of the pyrazole core. This can be achieved through the reaction of hydrazine with a suitable β-diketone or β-ketoester under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used as a probe to study enzyme activity or as a potential inhibitor of specific biological targets. Its interaction with various enzymes and receptors can provide insights into biological processes.

Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and the cyclohexylpiperazine moiety are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Key Structural Features:

- Pyrazole Core : Provides a rigid planar structure conducive to intermolecular interactions.

Synthetic routes for analogous compounds involve reacting amino-substituted pyrazole esters with sulfonylating agents (e.g., sulfonyl chlorides) under basic conditions .

The following table compares the target compound with structurally and functionally related pyrazole derivatives:

Structural and Functional Analysis:

a. Substituent Effects on Bioactivity

- Sulfonamide vs. Methylsulfanyl (): The sulfonamide group in the target compound may enhance solubility and receptor binding compared to the methylsulfanyl group in ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. The latter exhibited significant analgesic activity in rodent models, suggesting that sulfonamide analogs could offer improved pharmacokinetics .

- This contrasts with the target compound’s sulfonamide group, which is more likely to engage in hydrogen bonding .

b. Role of the Piperazine Moiety

The 4-cyclohexylpiperazine group in the target compound adds steric bulk and lipophilicity, which may improve blood-brain barrier penetration compared to simpler substituents like chloromethyl () or pyridazinyl groups (). Piperazine derivatives are common in CNS-targeting drugs due to their ability to modulate serotonin and dopamine receptors .

Biological Activity

Ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H28N4O4S |

| Molecular Weight | 384.5 g/mol |

| CAS Number | 1322748-17-3 |

| IUPAC Name | This compound |

| InChI Key | ZDPUCXMEAZGEFY-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group in its structure is known to enhance binding affinity to various biological targets, potentially leading to modulation of enzyme activity or receptor signaling pathways .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

- Antidepressant Activity : Preliminary studies suggest that the compound may have effects on serotonin and norepinephrine reuptake, similar to other piperazine derivatives.

- Anti-inflammatory Properties : The sulfonamide moiety may contribute to anti-inflammatory effects by inhibiting certain inflammatory pathways .

In Vitro Studies

A study conducted on cell lines demonstrated that this compound significantly inhibited the proliferation of cancer cells at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase .

In Vivo Studies

In animal models, particularly using BALB/c mice, the compound was tested for its efficacy in reducing tumor size in xenograft models. Results indicated a notable reduction in tumor volume compared to control groups, suggesting potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| Ethyl 5-(4-cyclohexylpiperazin-1-yl)sulfonylpyrazole | Moderate antidepressant effects |

| 3-Chloro-5-(4-cyclohexylpiperazin-1-yl)sulfonylpyrazole | Stronger anti-inflammatory properties |

The structural configuration of ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-methyl enhances its binding affinity, making it a valuable candidate for further drug development .

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with pyrazole-4-carboxylate derivatives. A key step is sulfonylation using sulfonyl chlorides (e.g., cyclohexylpiperazinylsulfonyl chloride) under basic conditions. Intermediates are characterized via ¹H/¹³C-NMR for structural confirmation, IR spectroscopy for functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹), and mass spectrometry for molecular weight validation. Purity is assessed via elemental analysis .

Q. Which spectroscopic methods are most effective for confirming the compound’s structure?

- ¹H-NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, cyclohexyl protons at δ ~1.0–2.0 ppm).

- ¹³C-NMR : Confirms carbonyl (δ ~160–170 ppm) and sulfonyl groups.

- X-ray crystallography : Resolves 3D molecular geometry and confirms regiochemistry (e.g., pyrazole ring substitution patterns) .

- IR spectroscopy : Detects sulfonyl (S=O) and ester (C=O) stretches .

Q. What biological targets are typically evaluated for pyrazole derivatives like this compound?

Common targets include cyclooxygenase (COX) enzymes (anti-inflammatory activity) and carbonic anhydrases (enzyme inhibition). Analogs of this compound have shown analgesic and anti-inflammatory properties in rodent models, with ulcerogenic activity assessments to gauge gastrointestinal toxicity .

Q. How is compound purity assessed post-synthesis?

Purity is verified via HPLC (≥98% purity threshold), TLC (Rf comparison with standards), and elemental analysis (C, H, N within ±0.4% theoretical values). Melting point consistency (±2°C) also indicates purity .

Q. What safety precautions are necessary during synthesis?

Use PPE (gloves, goggles, lab coats), work in a fume hood to avoid inhalation, and avoid skin contact with sulfonyl chlorides (corrosive). Waste should be neutralized before disposal .

Advanced Research Questions

Q. How can computational methods predict this compound’s biological activity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like COX-2 or carbonic anhydrase. Quantum chemical calculations (e.g., DFT) optimize geometry for docking, while MD simulations assess stability in binding pockets. Compare results with known inhibitors (e.g., celecoxib for COX-2) to prioritize experimental testing .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables like cell lines (e.g., RAW 264.7 for inflammation) and dose ranges.

- Orthogonal assays : Confirm COX inhibition via both enzymatic (e.g., ovine COX-2) and cell-based (PGE₂ ELISA) methods.

- Structural analogs : Test derivatives to isolate substituent effects (e.g., sulfonyl vs. carbonyl groups) .

Q. How can reaction optimization improve sulfonylation yield?

- Solvent selection : Use DCM or THF for better sulfonyl chloride solubility.

- Catalysts : Add DMAP to enhance nucleophilicity.

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions. Monitor progress via TLC (hexane:ethyl acetate 3:1) and purify via flash chromatography .

Q. What challenges arise in establishing structure-activity relationships (SAR)?

- Synthetic complexity : Modifying the cyclohexylpiperazinylsulfonyl group requires multi-step synthesis.

- Overlapping pharmacophores : The sulfonyl and ester groups may both contribute to target binding. Solutions : Use combinatorial libraries to vary substituents systematically and apply QSAR models to correlate structural features with activity .

Q. How do substituents influence pharmacokinetic properties?

- Sulfonyl groups : Increase solubility via hydrogen bonding but may reduce BBB penetration.

- Cyclohexylpiperazine : Enhances lipophilicity, potentially improving membrane permeability.

- Methyl pyrazole : Reduces metabolic degradation by cytochrome P450 enzymes.

In vitro assays (e.g., Caco-2 permeability, microsomal stability) validate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.